

# physical and chemical properties of N-acetyl-N-methylethanolamine

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## Compound of Interest

**Compound Name:** *N-(2-hydroxyethyl)-N-methylacetamide*

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An In-depth Technical Guide to N-acetyl-N-methylethanolamine for Researchers and Drug Development Professionals

## Authored by a Senior Application Scientist Introduction: Unveiling N-acetyl-N-methylethanolamine

N-acetyl-N-methylethanolamine, systematically named **N-(2-hydroxyethyl)-N-methylacetamide**, is an organic compound featuring a tertiary amide and a primary alcohol functional group.<sup>[1][2]</sup> This unique bifunctionality makes it a molecule of significant interest in various scientific domains, from synthetic chemistry to pharmaceutical sciences. Its structure—combining the stability of an N,N-disubstituted amide with the reactive potential of a hydroxyl group—positions it as a versatile intermediate and building block for the synthesis of more complex molecular architectures.<sup>[3][4]</sup> The presence of the hydroxyl group also imparts hydrophilicity, influencing its solubility and potential role in formulation science.<sup>[1]</sup>

This guide offers a comprehensive exploration of the core physical, chemical, and spectroscopic properties of N-acetyl-N-methylethanolamine. It is designed for researchers, chemists, and drug development professionals, providing not just data, but also the scientific causality behind the compound's behavior, detailed experimental protocols, and insights into its potential applications.

# Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of a compound are foundational to its application. They dictate the conditions required for its storage, handling, and use in chemical reactions and formulations. The properties of N-acetyl-N-methylethanolamine are summarized below.

Property	Value	Source(s)
CAS Number	15567-95-0	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>5</sub> H <sub>11</sub> NO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	117.15 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Liquid	<a href="#">[1]</a>
Color	Colorless to pale yellow	<a href="#">[1]</a>
Solubility	Soluble in water	<a href="#">[1]</a>
logP (Octanol/Water)	-0.91 (for N-methylethanolamine)	<a href="#">[5]</a>
Density	0.935 g/cm <sup>3</sup> at 25 °C (for N-methylethanolamine)	<a href="#">[5]</a>
Boiling Point	159 °C (for N-methylethanolamine)	<a href="#">[5]</a> <a href="#">[6]</a>
Melting Point	-5 °C (for N-methylethanolamine)	<a href="#">[5]</a>

The high water solubility is a direct consequence of the polar hydroxyl (-OH) and amide groups, which can readily form hydrogen bonds with water molecules.[\[1\]](#) This characteristic is particularly valuable in pharmaceutical formulations where aqueous compatibility is often required. The negative logP value of the parent amine suggests that N-acetyl-N-methylethanolamine is predominantly hydrophilic, a key factor in predicting its behavior in biological systems and separation processes.[\[5\]](#)

# Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound. While specific spectra for N-acetyl-N-methylethanolamine are not publicly cataloged, its structure allows for a robust prediction of its spectral features based on established principles of NMR, IR, and Mass Spectrometry.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Caption: Molecular structure of N-acetyl-N-methylethanolamine with proton labels.

## <sup>1</sup>H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show five distinct signals corresponding to the chemically non-equivalent protons labeled a-e in the diagram:

- $\delta \sim 2.1$  ppm (singlet, 3H, a): Protons of the acetyl methyl group ( $\text{CH}_3\text{-C=O}$ ). The singlet multiplicity is due to the absence of adjacent protons.
- $\delta \sim 2.9\text{-}3.1$  ppm (singlet, 3H, b): Protons of the N-methyl group ( $\text{N-CH}_3$ ). Due to rotational hindrance around the C-N amide bond, this signal may appear as two distinct singlets at lower temperatures.
- $\delta \sim 3.5$  ppm (triplet, 2H, c): Methylene protons adjacent to the nitrogen atom ( $\text{N-CH}_2$ ). This signal would be split into a triplet by the neighboring methylene protons (d).
- $\delta \sim 3.7$  ppm (triplet, 2H, d): Methylene protons adjacent to the hydroxyl group ( $\text{CH}_2\text{-OH}$ ). This signal would be split into a triplet by the neighboring methylene protons (c).
- Variable ppm (broad singlet, 1H, e): The hydroxyl proton (-OH). Its chemical shift is concentration and solvent-dependent, and the signal is often broad.

## <sup>13</sup>C NMR Spectroscopy (Predicted)

The carbon NMR spectrum should display five signals, one for each unique carbon atom:

- $\delta \sim 21$  ppm: Acetyl methyl carbon ( $\text{CH}_3\text{-C=O}$ ).
- $\delta \sim 35\text{-}38$  ppm: N-methyl carbon ( $\text{N-CH}_3$ ).
- $\delta \sim 50$  ppm: Methylene carbon adjacent to the nitrogen ( $\text{N-CH}_2$ ).

- $\delta \sim 60$  ppm: Methylene carbon adjacent to the hydroxyl group ( $\text{CH}_2\text{-OH}$ ).
- $\delta \sim 171$  ppm: Amide carbonyl carbon ( $\text{C=O}$ ).

## Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides clear evidence for the key functional groups:[8]

- $3500\text{-}3200 \text{ cm}^{-1}$  (broad): A strong, broad absorption band characteristic of the O-H stretching vibration of the alcohol group.
- $2960\text{-}2850 \text{ cm}^{-1}$  (medium): C-H stretching vibrations from the methyl and methylene groups.
- $1650\text{-}1600 \text{ cm}^{-1}$  (strong): A very strong absorption band from the  $\text{C=O}$  stretching vibration of the tertiary amide. This is a hallmark peak for identifying the compound.
- $1400\text{-}1000 \text{ cm}^{-1}$ : C-N and C-O stretching vibrations.

## Mass Spectrometry (MS) (Predicted)

In mass spectrometry, N-acetyl-N-methylethanolamine would be expected to show:

- Molecular Ion ( $\text{M}^+$ ): A peak at  $\text{m/z} = 117$ , corresponding to the molecular weight of the compound.
- Key Fragments: Fragmentation is a powerful tool for structural confirmation.[7][10] Common fragmentation patterns would likely involve the loss of small, stable groups:
  - $\text{m/z} = 102$ : Loss of a methyl group ( $\bullet\text{CH}_3$ , 15 Da).
  - $\text{m/z} = 86$ : Loss of the hydroxymethyl group ( $\bullet\text{CH}_2\text{OH}$ , 31 Da).
  - $\text{m/z} = 74$ : Cleavage of the acetyl group, leaving  $[\text{CH}_3\text{N}(\text{H})\text{CH}_2\text{CH}_2\text{OH}]^+$ .
  - $\text{m/z} = 43$ : A prominent peak corresponding to the acetyl cation  $[\text{CH}_3\text{CO}]^+$ .

## Synthesis and Reactivity

Understanding the synthesis of N-acetyl-N-methylethanolamine is crucial for its practical application and further chemical modification. Its reactivity is governed by the interplay between the stable amide and the versatile alcohol.

## Synthetic Pathway and Experimental Protocol

A plausible and efficient method for synthesizing N-acetyl-N-methylethanolamine is through the N-acetylation of N-methylethanolamine. This approach is analogous to established methods for acetylating primary and secondary amines.[\[11\]](#)

Caption: Workflow for the synthesis of N-acetyl-N-methylethanolamine.

### Protocol: N-acetylation of N-methylethanolamine

- **Expertise & Causality:** This protocol uses acetic anhydride as the acetylating agent, which is highly effective and forms acetic acid as a byproduct, easily removed during workup. The reaction is initiated at 0°C to control the initial exothermic reaction before allowing it to proceed to room temperature for completion. Dichloromethane (DCM) is chosen as the solvent for its inertness and ease of removal.
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve N-methylethanolamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C using an ice bath.
- **Reagent Addition:** Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution. The slight excess of acetic anhydride ensures the complete consumption of the starting amine.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
- **Monitoring (Trustworthiness):** The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC). A new spot with a different R<sub>f</sub> value corresponding to the more polar product should appear, while the starting amine spot diminishes. This provides a self-validating checkpoint for reaction completion.
- **Workup:** Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize the acetic acid byproduct. Transfer the mixture to a

separatory funnel.

- Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers.
- Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-acetyl-N-methylethanolamine.

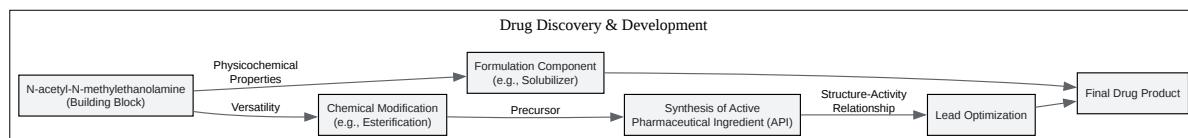
## Chemical Reactivity

The compound's reactivity is centered on its hydroxyl group.

- Esterification: The primary alcohol can be readily esterified with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form ester-amide compounds, which are valuable in material science and as potential prodrugs.
- Oxidation: The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, providing a pathway to synthesize N-acetyl-N-methyl-glycine or related derivatives.
- Amide Hydrolysis: While the tertiary amide is generally stable, it can be hydrolyzed back to N-methylethanolamine and acetic acid under strong acidic or basic conditions at elevated temperatures.

## Applications in Research and Drug Development

The structural motifs within N-acetyl-N-methylethanolamine are relevant to pharmaceutical and biochemical research. Alkanolamines and their derivatives are widely used as intermediates in drug synthesis and as components in final drug formulations.[\[3\]](#)[\[4\]](#)[\[12\]](#)[\[13\]](#)



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Caption: Potential roles of N-acetyl-N-methylethanolamine in the drug development pipeline.

- Pharmaceutical Intermediate: As a bifunctional molecule, it serves as an excellent starting point for synthesizing more complex drug candidates.[14] Its parent amine, N-methylethanolamine, is a known intermediate in the synthesis of various pharmaceuticals.[4] [12] By analogy, the acetylated form provides a protected amine while leaving the hydroxyl group available for further reactions, a common strategy in multi-step synthesis.
- N-Acylethanolamine Research: N-acylethanolamines are an important class of endogenous lipid signaling molecules, with members like palmitoylethanolamide (PEA) showing analgesic and anti-inflammatory properties.[15] The hydrolysis of these signaling molecules is a key therapeutic target. While N-acetyl-N-methylethanolamine itself is not a known bioactive lipid, its structure makes it a relevant tool compound for researchers studying the enzymes involved in this pathway, such as N-acylethanolamine acid amidase (NAAA).[15]
- Formulation Science: Due to its hydrophilicity and potential surfactant properties (common for ethanolamides), it could be investigated as an excipient, solubilizer, or stabilizer in drug formulations.[12][16]

## Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical. The information below is synthesized from safety data sheets of structurally similar compounds.[5][17][18]

- Hazards: May cause skin and serious eye irritation.[17][18] May cause respiratory irritation. Harmful if swallowed or in contact with skin.[5][19]

- Handling (Prevention):
  - Wash hands and any exposed skin thoroughly after handling.[17][18]
  - Wear protective gloves, protective clothing, eye protection, and face protection.[5][18]
  - Use only outdoors or in a well-ventilated area.[17][18]
  - Avoid breathing mist, vapors, or spray.[18]
- First Aid:
  - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[17][18]
  - Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[17][18]
  - Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[17][18]
- Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[17][18]

## Conclusion

N-acetyl-N-methylethanolamine is a functionally rich molecule whose value lies in its versatility. Its well-defined physicochemical properties, predictable spectroscopic signature, and straightforward synthesis make it an attractive compound for chemists. For drug development professionals, it represents a valuable building block for creating novel APIs and a potential tool for exploring biochemical pathways. This guide provides the foundational knowledge necessary for its confident and effective use in a research and development setting, bridging the gap between raw data and practical, field-proven application.

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